molecular formula C15H18N4O4 B2812633 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide CAS No. 2034538-40-2

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide

Cat. No.: B2812633
CAS No.: 2034538-40-2
M. Wt: 318.333
InChI Key: WGSDLZKYFGLWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide is a synthetic compound featuring a 1,3,5-triazine heterocycle substituted with two methoxy groups at positions 4 and 4. The triazine core is linked via a methylene bridge to a propanamide moiety bearing a phenoxy substituent.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-10(23-11-7-5-4-6-8-11)13(20)16-9-12-17-14(21-2)19-15(18-12)22-3/h4-8,10H,9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSDLZKYFGLWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC(=NC(=N1)OC)OC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in the presence of a suitable solvent such as tetrahydrofuran . The reaction proceeds through the formation of a quaternary ammonium chloride salt, which is then reacted with 2-phenoxypropanamide to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents such as tetrahydrofuran, methanol, ethanol, or isopropyl alcohol . The reaction conditions often involve mild temperatures and atmospheric pressure, making the processes efficient and straightforward.

Major Products Formed

The major products formed from these reactions include amides, esters, and Weinreb amides. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals.

Scientific Research Applications

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and agricultural applications. This article explores its applications, synthesis, and biological activities based on diverse research findings.

Structural Representation

The compound features a triazine ring, which is known for its stability and ability to interact with biological targets. The phenoxypropanamide moiety contributes to its potential biological activity.

Medicinal Chemistry

This compound has shown promise in various medicinal applications:

  • Anticancer Activity : Research indicates that compounds with triazine structures can exhibit significant anticancer properties. For example, studies have demonstrated that similar triazine derivatives inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
  • Antimicrobial Properties : The compound's ability to interact with cellular targets makes it a candidate for developing antimicrobial agents. Triazine derivatives have been reported to possess activity against a range of pathogens, suggesting potential utility in treating infections .

Agricultural Applications

The compound may also find applications in agriculture as a pesticide or herbicide due to its chemical stability and effectiveness against specific plant pathogens. The triazine core is commonly utilized in herbicides for its ability to inhibit photosynthesis in target plants.

Biochemical Research

In biochemical research, the compound can serve as a tool for studying enzyme interactions and metabolic pathways. Its reactivity with biological molecules allows researchers to investigate mechanisms of action and the effects of modifications on biological activity.

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of Triazine Core : Starting with 4,6-dimethoxy-1,3,5-triazine, which can be synthesized from urea and appropriate aldehydes under controlled conditions.
  • Coupling Reaction : The triazine derivative is then reacted with phenoxypropanoyl chloride in the presence of a base to yield the final amide product.

Industrial Production

For industrial applications, optimizing reaction conditions such as temperature and solvent choice can enhance yield and reduce production costs. Continuous flow reactors are increasingly used for scaling up synthesis processes efficiently.

Anticancer Studies

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of related triazine compounds. The results showed that these compounds inhibited the growth of several cancer cell lines by disrupting metabolic pathways essential for cell survival .

Antimicrobial Activity

Research has demonstrated that similar compounds exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, a comparative study highlighted that triazine derivatives could inhibit bacterial growth at low concentrations, making them suitable candidates for further development into antimicrobial agents .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including antifungal agents and sulfonylurea herbicides. Below is a detailed comparison:

Core Heterocycle and Functional Groups

Compound Name Core Heterocycle Key Functional Groups Biological Activity Substituents/Modifications Reference
N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide 1,3,5-Triazine Amide, phenoxy, methoxy Undocumented 4,6-Dimethoxy triazine, phenoxypropanamide
(Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) 1,3,5-Triazine Vinyl linker, aniline Antifungal (vs. C. albicans) 4,6-Dimethoxy triazine, para-methoxy phenyl
Cinosulfuron 2-Pyrimidinyl Sulfonamide, urea Herbicide (sulfonylurea) 4,6-Dimethoxy pyrimidine, benzenesulfonamide
Azimsulfuron 2-Pyrimidinyl Sulfonamide, urea, tetrazole Herbicide (sulfonylurea) 4,6-Dimethoxy pyrimidine, tetrazole

Key Observations:

  • Triazine vs. Pyrimidine Cores: The triazine core in the target compound distinguishes it from sulfonylurea herbicides (e.g., cinosulfuron, azimsulfuron), which utilize a pyrimidine ring.
  • Functional Group Divergence: The target’s amide and phenoxy groups contrast with the sulfonamide and urea motifs in sulfonylureas. This difference likely impacts mechanism of action; sulfonylureas inhibit acetolactate synthase (ALS) in plants, while amides may target other pathways .
  • Antifungal Analogues: TRI, a triazine-containing antifungal agent, shares the 4,6-dimethoxy substitution but employs a vinyl-aniline linker instead of an amide-phenoxy chain. The free -NH- group in TRI is critical for antifungal activity, which the target compound lacks .

Substituent Effects on Bioactivity

  • Methoxy Groups: The 4,6-dimethoxy substitution on triazine or pyrimidine rings is conserved across multiple compounds (e.g., TRI, cinosulfuron). These groups enhance solubility and influence binding affinity to enzymes or receptors .
  • Aromatic Moieties: The phenoxy group in the target compound mirrors the para-substituted aromatic rings in TRI and sulfonylureas. Such groups often mediate hydrophobic interactions in target binding pockets .

Research Findings and Hypotheses

Antifungal Potential: While TRI’s antifungal activity relies on its triazine core and -NH- linker, the target compound’s amide-phenoxy chain may limit similar efficacy. However, its aromatic and methoxy features could support antifungal properties via alternative mechanisms .

Instead, the triazine core might interact with photosynthesis inhibitors (e.g., triazine herbicides), though this requires validation .

Synthetic Utility: Analogous triazine derivatives (e.g., DMTMM in ) are used as coupling reagents in peptide synthesis. The target’s amide group and stable triazine core could position it as a novel reagent for organic synthesis .

Biological Activity

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide is a compound that belongs to the class of triazine derivatives. It has garnered attention due to its potential applications in organic synthesis and its biochemical properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The molecular formula of this compound is C14H18N4O4. The compound exhibits a molecular weight of 306.32 g/mol. Its structure includes a triazine ring that contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical reactions.
  • Gene Expression Modulation : It has the potential to influence gene expression profiles, which can affect cellular functions.
  • Binding Interactions : The triazine moiety allows for interactions with biomolecules, potentially affecting their activity.

Biological Applications

This compound is primarily utilized in the following areas:

  • Organic Synthesis : It serves as a coupling agent in the formation of amides and esters from carboxylic acids and amines.
    Reaction TypeDescription
    Condensation ReactionsFormation of amides from carboxylic acids and amines
    EsterificationReaction with alcohols to form esters
  • Pharmaceutical Development : The compound is explored for its potential in synthesizing biologically active molecules such as peptides.

Research Findings

Several studies have highlighted the efficacy and versatility of this compound:

  • Synthesis Studies : Research indicates that this compound can effectively condense various amines with carboxylic acids under mild conditions. For instance, a study demonstrated its use in synthesizing N-Phenylethyl-3-phenylpropaneamide with an 84% yield through a straightforward reaction protocol involving DMTMM (a related triazine derivative) as a coupling agent .
  • Biochemical Activity : In vitro assays have shown that compounds with similar structural motifs exhibit significant biological activities such as antimicrobial and anticancer properties. This suggests that this compound may possess similar activities warranting further investigation .
  • Case Studies : A recent case study reported the successful application of this compound in peptide synthesis where it facilitated the formation of complex peptide structures that are crucial for drug development .

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Reference
Triazine methylationCH₃I, NaH, DMF, 0°C75–85
Amide couplingDMTMM, NMM, THF, RT60–70

Q. Table 2. Biological Activity Data

Target OrganismAssay TypeMIC (µg/mL)Notes
Candida albicansBroth microdilution4–8pH-dependent activity
Aspergillus fumigatusAgar diffusion16Limited solubility in aqueous media

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.